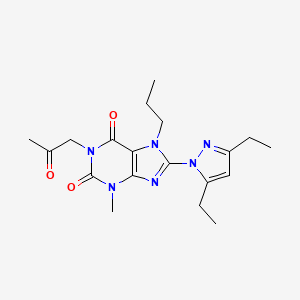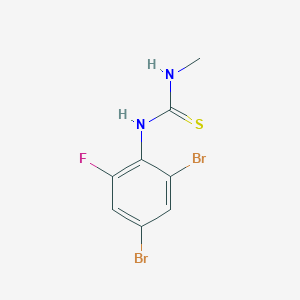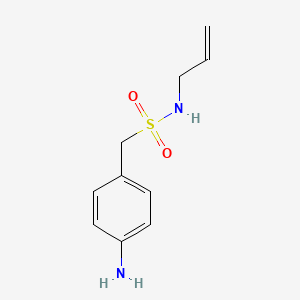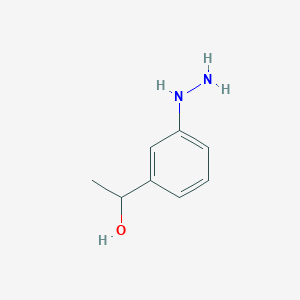![molecular formula C19H21N5O4 B2892729 1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034250-58-1](/img/structure/B2892729.png)
1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to 2,3-dihydrobenzo[b][1,4]dioxine, a scaffold that has been used in the design of GPR40 agonists . GPR40 is a potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .
Synthesis Analysis
The synthesis of related compounds involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, which generates an acrylamide intermediate in situ . This then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction to afford the desired motif .Molecular Structure Analysis
The molecular structure of the compound is likely to be largely planar, based on the structures of related compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a base-mediated ring-opening, followed by a Heck-type reaction .Applications De Recherche Scientifique
Drug Design and Pharmacology
The core structure of this compound, which includes a benzodioxine moiety, is often associated with biological activity. This suggests its potential use in drug design as a scaffold for developing new pharmacologically active molecules. For instance, derivatives of benzodioxine have been studied for their anti-inflammatory properties . The presence of the azetidine and triazole rings could be exploited for creating novel compounds with specific binding affinities to target proteins, possibly leading to new treatments for various diseases.
Enzyme Inhibition Studies
Compounds containing the benzodioxine subunit have been tested for their ability to inhibit enzymes like PARP1 , which plays a role in DNA repair and cell death . The compound could serve as a lead structure for the development of new inhibitors that can modulate enzyme activity, which is a crucial aspect in the study of cellular processes and disease mechanisms.
Chemical Biology and Proteomics
The sulfonyl fluoride motif present in related compounds is known for its ability to link small molecules with proteins or nucleic acids . This property can be harnessed in chemical biology to create probes for studying protein function and interactions, aiding in the understanding of complex biological systems and the discovery of new drug targets.
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein known to facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .
Mode of Action
The compound interacts with PARP1, inhibiting its activity. This inhibition disrupts the normal function of PARP1 in DNA repair processes, leading to the accumulation of DNA damage .
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway. Normally, PARP1 plays a crucial role in the single-strand DNA break repair process. By inhibiting PARP1, this compound disrupts this process, leading to the accumulation of DNA damage .
Result of Action
The result of the compound’s action is the disruption of DNA repair processes, leading to the accumulation of DNA damage. This could potentially lead to cell death, particularly in cancer cells that have a high rate of DNA replication .
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18-6-3-7-22(18)8-13-9-24(21-20-13)14-10-23(11-14)19(26)17-12-27-15-4-1-2-5-16(15)28-17/h1-2,4-5,9,14,17H,3,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCJUWAHBNDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)


![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)

![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)
![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)

